molecular formula C16H20FN3O5S B2749398 4-ethoxy-3-fluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 2034291-96-6

4-ethoxy-3-fluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2749398
CAS No.: 2034291-96-6
M. Wt: 385.41
InChI Key: NEAICQMIEAMMNW-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H20FN3O5S and its molecular weight is 385.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity Studies

Benzenesulfonamide derivatives have been synthesized and evaluated for various bioactivities, including cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase (CA) enzymes. For instance, Gul et al. (2016) synthesized a series of benzenesulfonamides with substituted benzaldehydes, demonstrating cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, which are crucial for further anti-tumor activity studies (Gul et al., 2016). These findings highlight the potential of benzenesulfonamide derivatives in cancer research and treatment.

Antimicrobial and Antitubercular Applications

Another research focus for benzenesulfonamide derivatives is their antimicrobial and antitubercular activities. Shingare et al. (2018) synthesized benzene sulfonamide pyrazole thio-oxadiazole hybrids and tested them against various bacterial strains and the tubercular strain H37Rv. Some compounds showed promising antibacterial activity, and molecular docking studies suggested potential mechanisms of inhibition against mycobacterium tuberculosis (Shingare et al., 2018).

Photodynamic Therapy for Cancer Treatment

The application of benzenesulfonamide derivatives in photodynamic therapy (PDT) for cancer treatment has also been explored. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield, which is essential for Type II PDT mechanisms. These compounds exhibit potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

COX-2 Inhibition and Anti-inflammatory Applications

Furthermore, benzenesulfonamide derivatives have been investigated for their cyclooxygenase-2 (COX-2) inhibiting properties, suggesting their application in anti-inflammatory therapies. Pal et al. (2003) synthesized a series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, demonstrating selectivity and potency for COX-2 inhibition in vitro and exhibiting anti-inflammatory activity in vivo (Pal et al., 2003).

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O5S/c1-2-24-14-4-3-12(9-13(14)17)26(21,22)18-10-15-19-16(20-25-15)11-5-7-23-8-6-11/h3-4,9,11,18H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAICQMIEAMMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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